molecular formula C13H18N2O2 B3025351 1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one CAS No. 815650-85-2

1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one

Cat. No. B3025351
CAS RN: 815650-85-2
M. Wt: 234.29 g/mol
InChI Key: MVYWUEOILJVYOM-UHFFFAOYSA-N
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Description

1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one (DPE) is a synthetic compound that has recently been gaining attention for its potential applications in scientific research. It has been studied extensively in the laboratory and has been found to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

Biocatalysis and Chiral 1,4-Diazepane Synthesis

Enzymatic Intramolecular Asymmetric Reductive Amination:

Antimicrobial Agents

Schiff Base Metallodrugs:

Mechanism of Action

Target of Action

The primary target of 1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which binds with Rho to form a Rho/ROCK complex. This complex regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .

Mode of Action

1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one is a highly selective and potent ROCK inhibitor . It works by decreasing intraocular pressure (IOP) in a dose-dependent manner and increasing flow facility . The maximum reduction of IOP occurs after 1 to 2 hours .

Biochemical Pathways

The compound affects the biochemical pathways related to the regulation of intraocular pressure and flow facility. By inhibiting ROCK, it disrupts the Rho/ROCK complex, thereby affecting the physiological functions regulated by this complex .

Pharmacokinetics

It is known that the compound has high intraocular permeability . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The primary result of the compound’s action is a decrease in intraocular pressure and an increase in flow facility . This can be beneficial in the treatment of conditions such as glaucoma and ocular hypertension .

Action Environment

The action, efficacy, and stability of 1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one can be influenced by various environmental factors. For instance, the compound should be stored at room temperature

properties

IUPAC Name

1-(1,4-diazepan-1-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(15-9-4-7-14-8-10-15)11-17-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYWUEOILJVYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219858
Record name 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-phenoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one

CAS RN

815650-85-2
Record name 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-phenoxyethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=815650-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-phenoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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